REACTION_CXSMILES
|
O[C:2]1([C:18]([O:20][CH2:21][CH3:22])=[O:19])[CH2:10][C:9]2[C:4](=[N:5][CH:6]=[CH:7][CH:8]=2)[N:3]1C(OC(C)(C)C)=O.Cl>C(O)C>[NH:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][N:5]=2)[CH:10]=[C:2]1[C:18]([O:20][CH2:21][CH3:22])=[O:19]
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Name
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(RS) ethyl (2-hydroxy-1-tert-butoxycarbonyl-7-azaindoline-2-carboxylate)
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Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
OC1(N(C2=NC=CC=C2C1)C(=O)OC(C)(C)C)C(=O)OCC
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Name
|
|
Quantity
|
0.6 mL
|
Type
|
reactant
|
Smiles
|
Cl
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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C(C)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The mixture was heated
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Type
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TEMPERATURE
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Details
|
under reflux for 2 h
|
Duration
|
2 h
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Type
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CUSTOM
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Details
|
partitioned between ether (30 mL) and aqueous sodium hydrogen carbonate solution (30 mL)
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Type
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WASH
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Details
|
The organic layer was washed (water, brine)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (sodium sulfate)
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
N1C(=CC2=CC=CN=C12)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.26 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 71.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |